molecular formula C20H20FN3OS B2370430 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 897467-50-4

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2370430
CAS No.: 897467-50-4
M. Wt: 369.46
InChI Key: ZCUHNHHMBKDQFM-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a fluorophenyl group

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis .

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base like sodium carbonate.

    Fluorophenyl Group Introduction: The final step involves the acylation of the piperazine derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
  • (4-(6-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
  • (4-(6-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Uniqueness

The uniqueness of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the benzothiazole ring and the fluorophenyl group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-14-3-8-17-18(13-14)26-20(22-17)24-11-9-23(10-12-24)19(25)15-4-6-16(21)7-5-15/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUHNHHMBKDQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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